4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
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Overview
Description
4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.8 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-(2,6-dimethylmorpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholino ring or the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzyl alcohol
- 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzoic acid
- 4-(2-(2,6-Dimethylmorpholino)ethoxy)benzylamine
Uniqueness
4-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride is unique due to its specific structural features, such as the presence of the morpholino ring and the benzaldehyde moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-5-3-14(11-17)4-6-15;/h3-6,11-13H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQOPBXJBMMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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